molecular formula C8H2Br2F6 B2634484 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene CAS No. 2375-96-4

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene

Cat. No.: B2634484
CAS No.: 2375-96-4
M. Wt: 371.902
InChI Key: ZEVVDSRCWJRHSX-UHFFFAOYSA-N
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Description

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene is an organic compound with the molecular formula C8H2Br2F6 It is characterized by the presence of two bromine atoms and two trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene typically involves the bromination of 1,4-Bis(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene has several applications in scientific research:

    Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis:

Mechanism of Action

The mechanism by which 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine and trifluoromethyl groups enhances its reactivity and allows it to interact with different molecular targets. The compound can form stable intermediates and transition states, facilitating the formation of desired products in synthetic reactions .

Comparison with Similar Compounds

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of bromine and trifluoromethyl groups, which impart distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,4-dibromo-2,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVDSRCWJRHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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